molecular formula C12H24N2O2 B1392884 (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate CAS No. 1009075-40-4

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Cat. No. B1392884
M. Wt: 228.33 g/mol
InChI Key: RKMARTBPQCEJTJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis analysis of this compound is not explicitly mentioned in the search results. For detailed synthesis procedures, it’s recommended to refer to scientific literature or databases that specialize in chemical synthesis .


Molecular Structure Analysis

The molecular structure analysis of this compound is not provided in the search results. Tools like MolView can be used to analyze the molecular structure of a compound, but the specific structure of this compound is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the search results. For detailed information on the chemical reactions, it’s recommended to refer to scientific literature or databases that specialize in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information on the physical and chemical properties, it’s recommended to refer to scientific literature or databases that specialize in physical and chemical properties .

Scientific Research Applications

Metabolic Studies

The compound is studied in the context of metabolic reactions. For example, Yoo et al. (2008) investigated the in vitro metabolism of a related dipeptidyl peptidase-4 inhibitor, where major metabolic reactions included hydroxylation and carbonyl reduction, relevant to compounds like (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (Yoo et al., 2008).

Asymmetric Synthesis

The compound has applications in asymmetric synthesis. Funabiki et al. (2008) described the synthesis of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate with excellent diastereoselectivities, a process that might involve similar structures (Funabiki et al., 2008).

Influenza Neuraminidase Inhibitors

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate may be relevant to the development of influenza neuraminidase inhibitors. Wang et al. (2001) worked on a potent inhibitor with a pyrrolidine core, showing the relevance of such structures in medicinal chemistry (Wang et al., 2001).

Nitrile Anion Cyclization

Chung et al. (2005) described a synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization, which could be relevant for synthesizing compounds structurally similar to (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate (Chung et al., 2005).

Antibacterial Agents

The structure of (R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate might be similar to compounds studied for their antibacterial properties, as explored by Bouzard et al. (1992) in the context of fluoronaphthyridines (Bouzard et al., 1992).

Crystal Structure Analysis

The compound is also of interest in crystallography. Naveen et al. (2007) synthesized a related compound and performed X-ray diffraction studies to determine its crystal structure (Naveen et al., 2007).

Antithrombin Activity

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate could be relevant in the synthesis of compounds with potential antithrombin activity, as indicated by Ayan et al. (2013) in their study on pyrrolidine derivatives (Ayan et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. For detailed information on the safety and hazards, it’s recommended to refer to Material Safety Data Sheets (MSDS) or other safety databases .

Future Directions

The future directions or applications of this compound are not provided in the search results. For detailed information on the future directions, it’s recommended to refer to scientific literature or databases that specialize in this field .

properties

IUPAC Name

tert-butyl (2R)-2-(ethylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-13-9-10-7-6-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMARTBPQCEJTJ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H]1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679066
Record name tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

CAS RN

1009075-40-4
Record name 1,1-Dimethylethyl (2R)-2-[(ethylamino)methyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R)-2-[(ethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-tert-butyl 2-((ethylamino)methyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.